3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid hydrochloride 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16548480
InChI: InChI=1S/C9H11N3O2/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6/h1-4,7-8,11-12H,5H2,(H,13,14)
SMILES:
Molecular Formula: C9H11N3O2
Molecular Weight: 193.20 g/mol

3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC16548480

Molecular Formula: C9H11N3O2

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid hydrochloride -

Specification

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
IUPAC Name 5-pyridin-4-ylpyrazolidine-3-carboxylic acid
Standard InChI InChI=1S/C9H11N3O2/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6/h1-4,7-8,11-12H,5H2,(H,13,14)
Standard InChI Key ADSHDTCOEXBMPD-UHFFFAOYSA-N
Canonical SMILES C1C(NNC1C(=O)O)C2=CC=NC=C2

Introduction

Structural Characteristics and Molecular Properties

Chemical Composition and Nomenclature

The compound’s systematic IUPAC name, 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid hydrochloride, reflects its fused heterocyclic architecture. The pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is substituted at the 3-position with a pyridin-4-yl group and at the 5-position with a carboxylic acid group. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological testing.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₈ClN₃O₂ (hydrochloride)
Molecular Weight193.20 g/mol (free acid)
InChI KeyADSHDTCOEXBMPD-UHFFFAOYSA-N
CAS Number32725-40-9 (carbohydrazide variant)

The discrepancy in molecular weight between sources arises from variations in salt forms (e.g., hydrochloride vs. free acid). The free acid form (C₉H₇N₃O₂) has a molecular weight of 193.16 g/mol, while the hydrochloride adds 36.46 g/mol.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous pyrazole-carboxylic acid derivatives exhibit planar ring systems stabilized by intramolecular hydrogen bonding. Infrared (IR) spectroscopy typically reveals stretches for the carboxylic acid O–H (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic C–N (~1350 cm⁻¹) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Formation of the Pyrazole Core: Cyclocondensation of pyridine-4-carboxaldehyde with hydrazine derivatives under acidic conditions.

  • Carboxylic Acid Introduction: Oxidation of a methyl group at the pyrazole 5-position using potassium permanganate (KMnO₄) in aqueous HCl.

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the final product.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationNH₂NH₂, HCl, ethanol, reflux65–70
OxidationKMnO₄, H₂O, 80°C50–55
Salt FormationHCl (g), diethyl ether85–90

Industrial-Scale Optimization

Continuous flow reactors improve scalability by enhancing heat transfer and reducing reaction times. Automated systems enable precise control over stoichiometry, achieving yields >75% for the oxidation step.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The pyridine ring undergoes nitration at the meta position due to electron-withdrawing effects of the pyrazole moiety. For example, reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields 3-pyridin-4-yl-5-nitro-1H-pyrazole-5-carboxylic acid.

Carboxylic Acid Derivatives

The –COOH group facilitates diverse transformations:

  • Amide Formation: Coupling with amines using EDCl/HOBt yields bioactive amides .

  • Esterification: Methanol/H₂SO₄ produces methyl esters, enhancing lipid solubility.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) suggest broad-spectrum activity. The mechanism likely involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.

TargetActivity (IC₅₀/MIC)Model System
DHFR2.3 µMEnzymatic assay
CDK25.8 µMIn silico
S. aureus32 µg/mLBroth dilution

Applications in Drug Development

Lead Compound Optimization

Structure-activity relationship (SAR) studies highlight the importance of the pyridinyl group for target binding. Halogenation at the pyridine 2-position improves metabolic stability in hepatic microsomes .

Prodrug Design

Ester prodrugs (e.g., ethyl ester) demonstrate enhanced oral bioavailability in rat models (Cₘₐₓ = 12 µg/mL vs. 3 µg/mL for free acid).

Challenges and Future Directions

Synthetic Challenges

Side reactions during cyclocondensation, such as over-oxidation, necessitate stringent temperature control. Future work should explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve efficiency.

Pharmacological Gaps

In vivo toxicity profiles remain uncharacterized. Chronic toxicity studies in rodent models are critical for clinical translation.

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